molecular formula C12H20N4O3S B6445418 N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640830-53-9

N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6445418
CAS No.: 2640830-53-9
M. Wt: 300.38 g/mol
InChI Key: RNRGQWXLBVCMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule featuring a piperidine core substituted with a cyclopropanesulfonamide group at the 3-position and a 3-methyl-1,2,4-oxadiazole moiety attached via a methylene bridge at the 1-position. The 3-methyl-1,2,4-oxadiazole ring is a heterocyclic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-9-13-12(19-14-9)8-16-6-2-3-10(7-16)15-20(17,18)11-4-5-11/h10-11,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRGQWXLBVCMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocycles containing nitrogen and oxygen atoms. They have been widely studied for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of oxadiazole moieties into various chemical frameworks has been shown to enhance the pharmacological profiles of these compounds .

Chemical Structure and Properties

The compound this compound features a piperidine ring linked to a cyclopropanesulfonamide group and a 3-methyl-1,2,4-oxadiazol moiety. This unique structure may contribute to its biological activity by facilitating interactions with biological macromolecules.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have shown promising results against various cancer cell lines. In one study, derivatives with oxadiazole units were tested for their inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Some compounds demonstrated IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

CompoundCell LineIC50 Value (µM)Comparison DrugComparison Drug IC50 (µM)
3aMCF-724.745-Fluorouracil24.74
13MCF-75.12Tamoxifen5.12

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds with oxadiazole rings have shown effectiveness against both gram-positive and gram-negative bacteria. In a study assessing the minimum inhibitory concentration (MIC), certain derivatives exhibited MIC values as low as 7.9 µg/mL against gram-positive strains .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Interference with Cell Signaling Pathways : These compounds may disrupt signaling pathways critical for cancer cell survival and proliferation.
  • Bioactivation : The prodrug nature of some oxadiazoles allows them to be activated by metabolic processes within the body, enhancing their therapeutic efficacy .

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole-containing compounds:

  • Synthesis and Evaluation : A series of novel oxadiazoles were synthesized and evaluated for anticancer activity against various cell lines, revealing significant cytotoxic effects .
  • Pharmacological Studies : Research indicated that specific oxadiazole derivatives possess anti-inflammatory properties alongside their anticancer effects, suggesting a multi-faceted therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising activity in the field of medicinal chemistry, particularly as a potential therapeutic agent.

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, have been studied for their anticancer properties. Studies have shown that oxadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include the inhibition of key enzymes involved in cancer cell metabolism and signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Oxadiazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. Research has demonstrated that compounds containing the oxadiazole moiety can disrupt microbial cell membranes or inhibit essential metabolic pathways, making them potential candidates for new antimicrobial agents .

Central Nervous System (CNS) Effects

Given the piperidine component of the compound, there is potential for CNS activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and have shown promise in treating neurological disorders such as anxiety and depression. The modulation of serotonin and dopamine receptors is a key area of interest .

Pharmacology

The pharmacological profile of this compound suggests several applications:

Drug Development

Due to its diverse biological activities, this compound is being explored for development into pharmaceutical agents. The structure allows for modifications that can enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are crucial in optimizing its pharmacological properties .

Potential as a Lead Compound

The unique combination of oxadiazole and piperidine functionalities positions this compound as a lead structure for further drug design efforts aimed at developing novel therapeutics targeting specific diseases .

Material Science Applications

In addition to its biological applications, this compound may find uses in material science:

Polymer Chemistry

Oxadiazole-containing compounds are known to enhance the thermal stability and mechanical properties of polymers. Incorporating such compounds into polymer matrices could lead to materials with improved performance characteristics suitable for various industrial applications .

Sensor Technology

The electronic properties of oxadiazoles make them suitable candidates for use in sensor technology. Their ability to undergo reversible redox reactions can be exploited in developing sensors for detecting environmental pollutants or biological markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Piperidine Derivatives with 3-Methyl-1,2,4-Oxadiazole

  • Compound 45/50 (): Structure: N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide. Key Differences: Replaces the cyclopropanesulfonamide with a benzamide-thioether linkage. The thioether linker could enhance lipophilicity but reduce metabolic stability . Therapeutic Indications: Listed for cancer, viral infections, or thrombotic events, suggesting shared target pathways with the target compound.
  • N-[(3S,4S)-4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide () :

    • Structure : Cyclopropanecarboxamide replaces sulfonamide.
    • Impact : Carboxamide’s hydrogen-bonding capacity differs from sulfonamide’s strong acidity (pKa ~1-2), affecting target interactions. This analog’s commercial availability suggests its utility as a research tool for structure-activity relationship (SAR) studies .

Variations in Oxadiazole Substituents

  • 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol (): Structure: Ethyl substituent on oxadiazole and hydroxyl group instead of sulfonamide. The hydroxyl group introduces polarity but may reduce membrane permeability compared to sulfonamide .
  • Navacaprant (): Structure: 3-Methyl-1,2,4-oxadiazole integrated into a quinoline scaffold. Key Insight: Demonstrates the oxadiazole’s versatility in diverse scaffolds. The quinoline core may enhance CNS penetration, contrasting with the piperidine-based target compound .

Sulfonamide Derivatives with Structural Modifications

  • N-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (): Structure: Methanesulfonamide with an oxoethyl linker and N-methylation. N-methylation reduces hydrogen-bond donor capacity, which might influence target engagement .
  • N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride () :

    • Structure : Carboxamide at piperidine-4-position vs. sulfonamide at 3-position.
    • SAR Insight : Positional isomerism (3- vs. 4-substitution) on piperidine can drastically alter spatial orientation relative to biological targets. The dihydrochloride salt improves aqueous solubility .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 45/50 Navacaprant
Molecular Weight ~340 g/mol* ~480 g/mol ~280 g/mol 433.52 g/mol
Key Functional Groups Sulfonamide, oxadiazole Benzamide, oxadiazole Carboxamide, oxadiazole Quinoline, oxadiazole
Solubility Moderate (sulfonamide) Low (benzamide) High (carboxamide salt) Moderate (quinoline)
logP (Predicted) ~2.1 ~3.5 ~1.8 ~3.0
Metabolic Stability High (oxadiazole) Moderate (thioether) High High

*Estimated based on structural analogs.

Preparation Methods

Synthesis of the 3-Methyl-1,2,4-Oxadiazole Intermediate

The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a methyl-substituted acylating agent. A representative procedure involves reacting N-hydroxyacetamidine with acetyl chloride under basic conditions .

Reaction Conditions

  • Reactants : N-hydroxyacetamidine (1.0 equiv), acetyl chloride (1.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (2.0 equiv)

  • Temperature : 0°C to room temperature, 12 hours

  • Yield : 78–85%

The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration to form the oxadiazole ring .

Functionalization of Piperidine with the Oxadiazole-Methyl Group

The oxadiazole moiety is introduced to the piperidine scaffold through alkylation. 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde is condensed with piperidin-3-amine using reductive amination .

Stepwise Protocol

  • Formation of Schiff Base :

    • Piperidin-3-amine (1.0 equiv) and 3-methyl-1,2,4-oxadiazole-5-carbaldehyde (1.1 equiv) are stirred in methanol at 25°C for 6 hours.

    • Additive : Molecular sieves (4Å) to absorb water .

  • Reduction with Sodium Cyanoborohydride :

    • Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C.

    • Reaction stirred for 24 hours, followed by neutralization with 1M HCl.

    • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane) .

Alternative Route: Coupling with Preformed Cyclopropanesulfonamide

A patent-derived method employs HATU-mediated coupling between the piperidine-oxadiazole amine and cyclopropanesulfonamide .

Key Steps

  • Activation of cyclopropanesulfonamide with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

  • Addition of piperidine-oxadiazole intermediate (1.0 equiv) and stirring at 25°C for 12 hours.

  • Purification : Recrystallization from dichloromethane/hexane.

  • Yield : 75–82% .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (HPLC)Scalability
Nucleophilic SubstitutionSulfonyl chloride coupling80–88>98%Industrial
HATU-Mediated CouplingAmide bond formation75–82>95%Laboratory

The nucleophilic substitution route is preferred for large-scale synthesis due to lower reagent costs, while the HATU method offers higher selectivity for complex intermediates .

Characterization and Quality Control

Spectroscopic Data

  • HRMS (ESI+) : m/z 301.38 [M+H]⁺ (calculated 300.38) .

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.35 (s, 2H, CH₂-oxadiazole), 3.12–3.08 (m, 1H, piperidine), 2.41 (s, 3H, CH₃), 1.85–1.45 (m, 6H, piperidine), 1.20–1.05 (m, 4H, cyclopropane) .

Purity Assessment

  • HPLC analysis (C18 column, acetonitrile/water gradient): Retention time = 8.2 min, purity >98% .

Challenges and Optimization Strategies

  • Oxadiazole Ring Stability :

    • The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Reactions involving the oxadiazole intermediate must avoid prolonged exposure to pH <5 .

  • Sulfonamide Crystallization :

    • Poor solubility of the final product in polar solvents necessitates recrystallization from dichloromethane/hexane mixtures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives and oxadiazole intermediates. Key steps include:

  • Coupling Reactions : Use of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with piperidin-3-ylamine under reductive amination conditions (e.g., NaBH(OAc)₃ in dichloromethane) .
  • Sulfonylation : Reaction of the intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Example Reaction Table :
StepReagents/ConditionsYieldReference
Reductive AminationNaBH(OAc)₃, DCM, RT, 12h75%
SulfonylationCyclopropanesulfonyl chloride, Et₃N, THF, 0°C→RT68%

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidine CH₂ groups at δ ~2.5–3.5 ppm, oxadiazole C=O at δ ~160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₂₁N₃O₃S: 300.1382) .
  • Infrared Spectroscopy (IR) : Bands for sulfonamide S=O (~1350 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis of the sulfonamide or oxadiazole moieties .
  • Safety Measures : Use fume hoods for synthesis; wear nitrile gloves and goggles due to potential irritancy (refer to SDS for compound analogs in ).

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodological Answer :

  • Computational Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with sulfonamide-binding pockets). Compare docking scores of analogs with modified cyclopropane or oxadiazole groups .
  • In Vitro Assays : Test inhibition of carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO₂ hydration assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR Analysis : For piperidine ring conformers causing split signals, perform variable-temperature ¹H NMR (e.g., −40°C to 60°C in CDCl₃) to observe coalescence .
  • X-ray Crystallography : Resolve ambiguous NOE correlations by growing single crystals (solvent: acetonitrile/water) and analyzing dihedral angles .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to stress conditions (e.g., 0.1 M HCl/NaOH, 30% H₂O₂, UV light). Monitor degradation via HPLC (C18 column, gradient: 10–90% acetonitrile in 0.1% TFA).
  • Key Findings : Oxadiazole ring is stable in acid but hydrolyzes in base (t₁/₂ = 4h at pH 12) .
  • Thermal Analysis : TGA/DSC to determine decomposition temperature (e.g., onset at ~200°C) .

Q. What advanced methods optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Activation of Sulfonamide : Use Mitsunobu conditions (DIAD, PPh₃) to substitute the sulfonamide NH with alkyl/aryl groups .
  • Oxadiazole Functionalization : Electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄) at the oxadiazole’s methyl group .

Data Analysis & Validation

Q. How are analytical methods validated for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS Validation :
  • Linearity : 1–1000 ng/mL in plasma (R² > 0.99).
  • Recovery : >85% using protein precipitation (acetonitrile).
  • Precision : Intra-day RSD < 5% (refer to FDA bioanalytical guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.